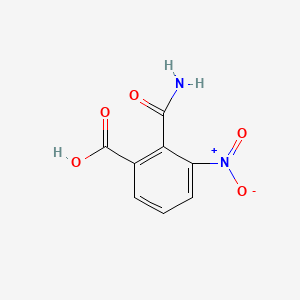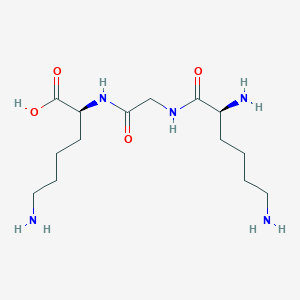
4-(2-苯基-1,3-噻唑-4-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenyl-1,3-thiazol-4-yl)aniline is a chemical compound with the molecular formula C15H12N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline or similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring in 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular weight of this compound is 252.33 .Chemical Reactions Analysis
Thiazoles, including 4-(2-Phenyl-1,3-thiazol-4-yl)aniline, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .科学研究应用
药理学应用:Patel等人(2013年)的研究合成了4-(2-苯基-1,3-噻唑-4-基)苯胺衍生物,表现出在抗癌和HIV治疗方面具有显著性能。这些化合物显示出有希望的抗微生物活性,表明它们在药理学研究中的潜力(Patel, Gor, Patel, Shah, & Maninagar, 2013)。
抗病毒研究:Eno等人(2022年)报道了与4-(2-苯基-1,3-噻唑-4-基)苯胺相关的化合物的合成,显示出与SARS-CoV-2蛋白的显著结合亲和力。这表明在抗病毒药物开发中有潜在应用(Eno, Louis, Unimuke, Egemonye, Adalikwu, Agwupuye, Odey, Abu, Eko, Ifeatu, & Ntui, 2022)。
材料科学和电致发光:Doi等人(2003年)合成了包括4-(2-苯基-1,3-噻唑-4-基)苯胺衍生物在内的一类新型化合物。这些材料表现出强烈的荧光发射和高稳定性,使它们成为有机电致发光器件的优秀候选(Doi, Kinoshita, Okumoto, & Shirota, 2003)。
抗微生物活性:Yolal等人(2012年)的研究集中在合成4-(2-苯基-1,3-噻唑-4-基)苯胺的衍生物,这些衍生物显示出高抗分枝杆菌活性。这表明该化合物在开发新的抗微生物剂方面具有潜力(Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012)。
缓蚀:Udhayakala等人(2013年)对噻二唑啉类化合物进行了研究,包括4-(2-苯基-1,3-噻唑-4-基)苯胺的衍生物,作为酸性介质中轻钢的缓蚀剂。研究揭示了它们的有效性,突显了在材料保护中的应用(Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013)。
作用机制
Target of Action
These include various enzymes, receptors, and DNA . For instance, some thiazole derivatives have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family .
Mode of Action
For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the activity and stability of thiazole derivatives .
生化分析
Biochemical Properties
4-(2-Phenyl-1,3-thiazol-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline has been shown to inhibit certain kinases, which are crucial for cell signaling and regulation .
Temporal Effects in Laboratory Settings
The effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to 4-(2-Phenyl-1,3-thiazol-4-yl)aniline has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline .
Metabolic Pathways
4-(2-Phenyl-1,3-thiazol-4-yl)aniline is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, 4-(2-Phenyl-1,3-thiazol-4-yl)aniline can be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-(2-Phenyl-1,3-thiazol-4-yl)aniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
属性
IUPAC Name |
4-(2-phenyl-1,3-thiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-6-11(7-9-13)14-10-18-15(17-14)12-4-2-1-3-5-12/h1-10H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPGDXLYFPHBLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365979 |
Source


|
| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25021-48-1 |
Source


|
| Record name | 4-(2-phenyl-1,3-thiazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
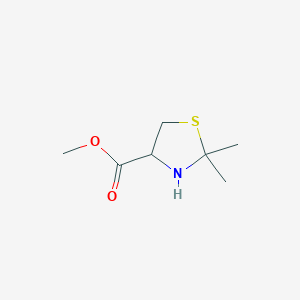

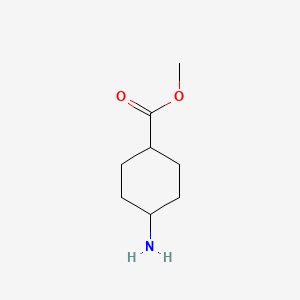
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)
![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1348354.png)
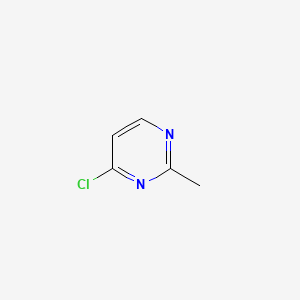
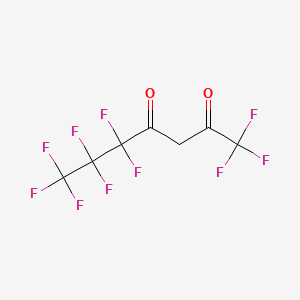
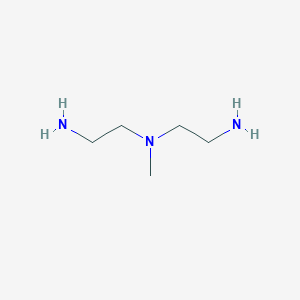
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1348364.png)
